Cholinesterase Inhibition vs. Eserine
In a 2014 study by Saeed et al., N-(3-hydroxyphenyl)benzamide (parent compound 3) was evaluated for inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) alongside its 3-O-derivatives, using eserine (physostigmine) as the reference standard [1]. The parent compound demonstrated BChE inhibition of 52.14 ± 0.38% at 0.5 mM concentration, compared to eserine's 82.82 ± 1.09% inhibition. While the parent compound showed modest AChE inhibition (11.32 ± 0.65%), its 3-O-derivatives exhibited enhanced BChE inhibition, with the 3-O-ethoxy derivative (compound 5) achieving 22.24 ± 0.53 µM IC50 and the 3-O-phenacyl derivative (compound 6) showing 58.73 ± 0.85% BChE inhibition at 0.5 mM [1]. The parent meta-hydroxy compound serves as the essential synthetic precursor for accessing derivatives with improved cholinesterase inhibition.
| Evidence Dimension | Butyrylcholinesterase (BChE) inhibition at 0.5 mM |
|---|---|
| Target Compound Data | N-(3-Hydroxyphenyl)benzamide: 52.14 ± 0.38% inhibition |
| Comparator Or Baseline | Eserine (physostigmine): 82.82 ± 1.09% inhibition; 3-O-ethoxy derivative (compound 5): IC50 = 22.24 ± 0.53 µM |
| Quantified Difference | Parent compound 37% lower inhibition than eserine reference; 3-O-ethoxy derivative exhibits 5.3-fold lower BChE inhibitory potency than eserine (IC50 22.24 µM vs. 4.21 µM) |
| Conditions | In vitro enzyme inhibition assay; BChE from equine serum; substrate butyrylthiocholine iodide; 0.5 mM compound concentration; pH 8.0, 25°C; 15 min pre-incubation; DTNB chromogenic detection at 412 nm |
Why This Matters
The parent N-(3-hydroxyphenyl)benzamide scaffold provides a validated starting point for synthesizing 3-O-derivatives with measurable cholinesterase inhibition, enabling procurement decisions based on whether the research objective requires the parent meta-hydroxy scaffold or an optimized 3-O-substituted derivative.
- [1] Saeed A, Mahesar PA, Channar PA, Larik FA, Abbas Q, Hassan M, Raza H, Seo SY. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. 2014;4(1):26-30. View Source
